molecular formula C18H13BrN2O3 B4924986 5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide

5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide

Cat. No. B4924986
M. Wt: 385.2 g/mol
InChI Key: XGMSQJKMAWBIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide, also known as BAY 11-7082, is a synthetic small molecule that has gained significant attention in the scientific community due to its potential therapeutic benefits. This compound is commonly used in research laboratories to study the mechanism of action of various biological processes and to develop new treatment strategies for various diseases.

Mechanism of Action

5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide 11-7082 inhibits the activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitor of κB (IκB) protein. This phosphorylation leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the expression of target genes. By inhibiting the activity of the IKK complex, 5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide 11-7082 prevents the degradation of IκB and thereby inhibits the activation of NF-κB.
Biochemical and Physiological Effects
5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also inhibits the proliferation of cancer cells and induces apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide 11-7082 in lab experiments is its specificity for inhibiting the IKK complex and the NF-κB pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other cellular processes. However, one limitation of using 5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide 11-7082 is its cytotoxicity at high concentrations, which can affect the viability of cells in culture.

Future Directions

There are several future directions for the use of 5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide 11-7082 in scientific research. One potential application is in the development of new therapies for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide 11-7082 may also have potential as a cancer therapy, either alone or in combination with other treatments. Additionally, further research is needed to better understand the mechanism of action of 5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide 11-7082 and its potential side effects.

Synthesis Methods

The synthesis of 5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide 11-7082 involves the reaction of 5-bromo-1-naphthaleneamine and 4-methyl-2-nitrobenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The reaction mixture is then purified using column chromatography to obtain the final product.

Scientific Research Applications

5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide 11-7082 has been extensively used in scientific research to study various biological processes such as inflammation, apoptosis, and cancer. It has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in regulating the expression of genes that control inflammation, cell proliferation, and cell survival.

properties

IUPAC Name

5-bromo-N-(4-methyl-2-nitrophenyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3/c1-11-8-9-16(17(10-11)21(23)24)20-18(22)14-6-2-5-13-12(14)4-3-7-15(13)19/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMSQJKMAWBIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4-methyl-2-nitrophenyl)naphthalene-1-carboxamide

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